An In-Depth Technical Guide to the Chemical Properties of Anhydrous Disodium Oxalate
An In-Depth Technical Guide to the Chemical Properties of Anhydrous Disodium Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anhydrous disodium oxalate (Na₂C₂O₄), also known as sodium oxalate, is the sodium salt of oxalic acid. It is a white, crystalline, odorless solid that serves as a crucial reagent in various chemical applications.[1] Its utility spans from being a primary standard in analytical chemistry for standardizing strong oxidizing agents like potassium permanganate to its use in metallurgical processes and the manufacturing of specialty chemicals.[2][3] Understanding its chemical properties is paramount for its effective and safe utilization in research and development. This guide provides a comprehensive overview of the key chemical properties of anhydrous disodium oxalate, complete with quantitative data, detailed experimental protocols, and visual representations of its chemical behavior.
Physical and Chemical Properties
Anhydrous disodium oxalate is a stable, non-volatile salt with a defined set of physical and chemical characteristics.[2] A summary of its key properties is presented in the table below.
| Property | Value | References |
| Molecular Formula | Na₂C₂O₄ | [1] |
| Molar Mass | 134.00 g/mol | [4][5] |
| Appearance | White crystalline solid/powder | [1][4][5] |
| Odor | Odorless | [1][4] |
| Density | 2.34 g/cm³ | [1][6] |
| Melting Point | Decomposes above 290 °C (starts decomposing) | [1][7] |
| Decomposition Temperature | Begins at 290 °C, complete between 750-800°C | [1][7][8] |
| Solubility in Water | 2.69 g/100 mL (0 °C)3.7 g/100 mL (20 °C)6.25 g/100 mL (100 °C) | [1] |
| Solubility in Organic Solvents | Insoluble in ethanol and diethyl ether | [1] |
| Hygroscopicity | Hygroscopic | [2][4] |
| pH of Aqueous Solution | Basic | [9] |
| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1318 kJ/mol | [1] |
Reactivity and Chemical Behavior
Thermal Decomposition
Anhydrous disodium oxalate is thermally stable up to 290 °C, above which it decomposes into sodium carbonate (Na₂CO₃) and carbon monoxide (CO).[1][7][10] The decomposition is complete between 750 °C and 800 °C.[7] The primary decomposition reaction is as follows:
Na₂C₂O₄(s) → Na₂CO₃(s) + CO(g)[1][10]
Reducing Agent
Anhydrous disodium oxalate acts as a reducing agent.[1][2] Its most notable application in this regard is the standardization of potassium permanganate (KMnO₄) solutions in an acidic medium.[1][10][11] The oxalate ion is oxidized to carbon dioxide, while the permanganate ion is reduced to manganese(II) ion.
The overall balanced chemical equation for this redox reaction is:
5 Na₂C₂O₄ + 2 KMnO₄ + 8 H₂SO₄ → K₂SO₄ + 5 Na₂SO₄ + 2 MnSO₄ + 10 CO₂ + 8 H₂O[1][10][12]
This reaction is autocatalytic, meaning one of the products, Mn²⁺, acts as a catalyst, increasing the reaction rate as it is formed.[13]
Basicity in Aqueous Solution
When dissolved in water, disodium oxalate forms a basic solution.[9] This is due to the hydrolysis of the oxalate ion (C₂O₄²⁻), which is the conjugate base of the weak acid, oxalic acid. The oxalate ion reacts with water to produce the hydrogen oxalate ion (HC₂O₄⁻) and hydroxide ions (OH⁻), leading to an increase in the pH of the solution.[9]
C₂O₄²⁻(aq) + H₂O(l) ⇌ HC₂O₄⁻(aq) + OH⁻(aq)[9]
Experimental Protocols
Determination of Decomposition Temperature (Thermogravimetric Analysis - TGA)
Objective: To determine the temperature at which anhydrous disodium oxalate begins to decompose and to characterize its thermal stability.
Methodology: This procedure is based on the principles outlined in standard test methods such as ASTM E1641 and ASTM E2550 for determining decomposition kinetics and thermal stability by thermogravimetry.[5][6][14]
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Sample pans (e.g., platinum or alumina)
-
Inert purge gas (e.g., nitrogen, 99.99% purity)
Procedure:
-
Sample Preparation: A small, representative sample of anhydrous disodium oxalate (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup: The TGA is calibrated for mass and temperature. The sample pan is placed on the TGA balance.
-
Experimental Conditions: The sample is heated in a controlled atmosphere, typically under a continuous flow of an inert gas like nitrogen (e.g., at a flow rate of 20-50 mL/min), to prevent oxidative decomposition.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 900 °C).[15]
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.
Standardization of Potassium Permanganate Solution
Objective: To accurately determine the concentration of a potassium permanganate solution using anhydrous disodium oxalate as a primary standard.
Methodology: This protocol is a standard procedure in analytical chemistry.[3][4][11]
Apparatus:
-
Buret, 50 mL
-
Pipette, 25 mL
-
Erlenmeyer flask, 250 mL
-
Hot plate
-
Analytical balance
-
Thermometer
Reagents:
-
Anhydrous disodium oxalate (primary standard grade), dried at 105-110 °C.[4]
-
Potassium permanganate solution (approx. 0.02 M)
-
Dilute sulfuric acid (e.g., 1 M)
Procedure:
-
Preparation of Sodium Oxalate Solution: Accurately weigh approximately 0.25-0.30 g of dried anhydrous disodium oxalate and transfer it to a 250 mL Erlenmeyer flask.[1]
-
Dissolution: Add approximately 100 mL of deionized water and 60 mL of 1 M sulfuric acid to the flask and swirl to dissolve the solid.[1]
-
Heating: Gently heat the solution to 60-70 °C.[1][4] It is important to maintain the temperature above 60 °C throughout the titration to ensure a rapid reaction.[1]
-
Titration: Titrate the hot oxalate solution with the potassium permanganate solution from the buret. The purple permanganate solution will be decolorized as it is added to the flask. The initial portions of the titrant may react slowly, but the rate will increase as Mn²⁺ is formed.
-
Endpoint Determination: Continue the titration until a faint, persistent pink color is observed in the solution, indicating that all the oxalate has been consumed and there is a slight excess of permanganate. This pink color should persist for at least 30 seconds.[1][4]
-
Calculation: The molarity of the potassium permanganate solution is calculated based on the mass of sodium oxalate used, the volume of permanganate solution added, and the stoichiometry of the reaction.
Determination of Aqueous Solubility (Isothermal Shake-Flask Method)
Objective: To determine the solubility of anhydrous disodium oxalate in water at a specific temperature.
Methodology: The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[16][17]
Apparatus:
-
Constant temperature water bath or incubator with shaking capabilities
-
Conical flasks with stoppers
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., titrator, ion chromatograph)
Procedure:
-
Sample Preparation: An excess amount of anhydrous disodium oxalate is added to a known volume of deionized water in a conical flask. The excess solid ensures that a saturated solution is formed.
-
Equilibration: The flask is securely stoppered and placed in a constant temperature shaker bath set to the desired temperature (e.g., 20 °C). The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, the agitation is stopped, and the flask is allowed to stand in the constant temperature bath to allow the excess solid to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn, ensuring no solid particles are included. This is typically achieved by filtration through a membrane filter that has been pre-equilibrated at the same temperature.
-
Quantification: A known volume of the clear, saturated solution is accurately diluted. The concentration of the oxalate ion in the diluted solution is then determined using a suitable analytical method, such as titration with a standardized potassium permanganate solution or ion chromatography.
-
Calculation: The solubility is calculated from the determined concentration and the dilution factor, and is typically expressed in g/100 mL or mol/L.
Conclusion
Anhydrous disodium oxalate is a well-characterized chemical with a range of important applications, particularly in analytical chemistry. Its key chemical properties, including its thermal decomposition behavior and its role as a reducing agent, are well-established. The experimental protocols provided in this guide offer a framework for the accurate determination of its fundamental properties, ensuring its reliable use in scientific research and development. Adherence to these detailed methodologies is crucial for obtaining high-quality, reproducible data.
References
- 1. titrations.info [titrations.info]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. hiranuma.com [hiranuma.com]
- 4. noblesciencepress.org [noblesciencepress.org]
- 5. webstore.ansi.org [webstore.ansi.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. solubility experimental methods.pptx [slideshare.net]
- 8. Investigation on the drying and decomposition of sodium oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. researchgate.net [researchgate.net]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. ic.unicamp.br [ic.unicamp.br]
- 13. Autocatalysis: Reaction of Permanganate with Oxalic Acid [chemedx.org]
- 14. matestlabs.com [matestlabs.com]
- 15. umw.edu.pl [umw.edu.pl]
- 16. researchgate.net [researchgate.net]
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